

Introduction to the applications of omega-alkenylboronic acids

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Compound of Interest

Compound Name: *Oct-7-enylboronic acid*

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An In-Depth Technical Guide to the Applications of Omega-Alkenylboronic Acids

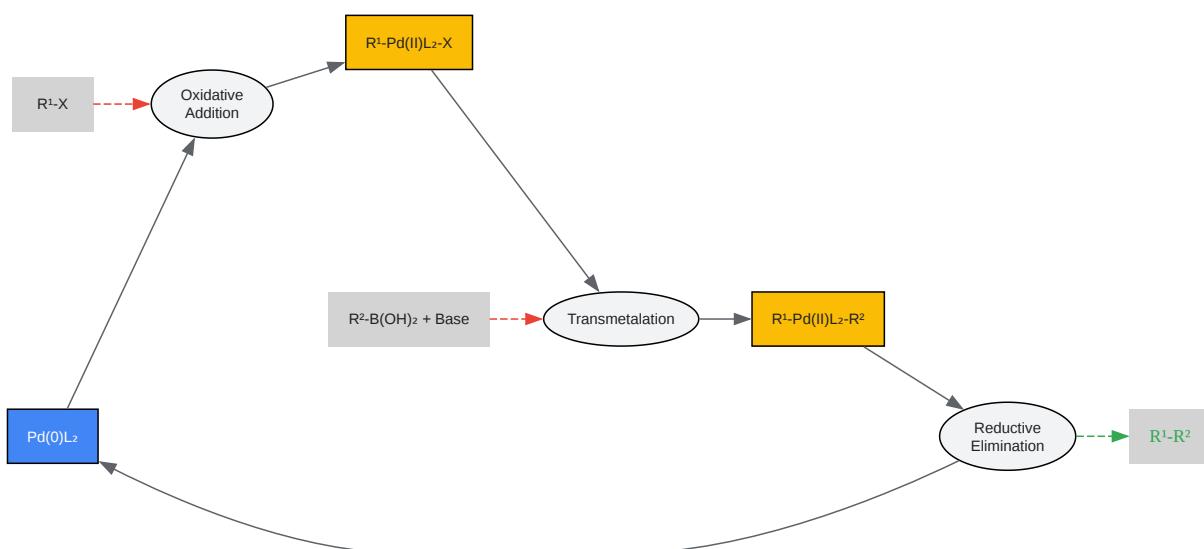
Introduction

Omega-alkenylboronic acids and their ester derivatives are a versatile class of organoboron compounds that have garnered significant attention from researchers in organic synthesis, materials science, and medicinal chemistry. Their unique bifunctional structure, featuring a terminal alkene (omega-alkenyl group) and a boronic acid moiety, provides two distinct reactive sites. The boronic acid group is renowned for its participation in palladium-catalyzed cross-coupling reactions and its ability to form reversible covalent bonds with diols. The alkenyl group, on the other hand, can undergo a variety of addition reactions, including polymerization. This combination allows for the design of complex molecules, advanced polymers, and sophisticated biomedical systems. This guide provides a detailed overview of the core applications of omega-alkenylboronic acids, complete with experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of alkenylboronic acids is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.^{[1][2]} This palladium-catalyzed reaction couples the alkenylboronic acid with an organic halide or triflate.^[1] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents.^{[3][4]}

The catalytic cycle involves three primary steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.^[5]

[Click to download full resolution via product page](#)**Figure 1:** Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Yields

The Suzuki-Miyaura reaction consistently provides good to excellent yields across a variety of substrates. The table below summarizes representative yields for the coupling of various aryl halides with alkenylboronic acids or their derivatives.

Entry	Aryl Halide/Triflate	Boronic Acid/Ester	Catalyst /Ligand	Base	Solvent	Yield (%)	Reference
1	4-Bromoacetopheno-ne	(E)-Hex-1-en-1-ylboronic acid	Pd(OAc) ₂ / PPh ₃	K ₂ CO ₃	Water / Toluene	92	[6]
2	4-Iodoanisole	Vinylboronic acid pinacol ester	PdCl ₂ (dp pf)	Na ₂ CO ₃	Toluene / Dioxane	95	[7]
3	1-Naphthyl triflate	(E)-Styrylboronic acid	Pd(PPh ₃) ₄	Cs ₂ CO ₃	Toluene	88	[8]
4	4-Chlorobenzonitrile	(E)-Oct-1-en-1-ylboronic acid	Pd(OAc) ₂ / SPhos	K ₃ PO ₄	Dioxane / Water	94	[9]
5	3-Bromopyridine	Cyclohexenylboronic acid	Pd(PPh ₃) ₄	CsF	THF	85	[7]

Experimental Protocol: Suzuki-Miyaura Coupling

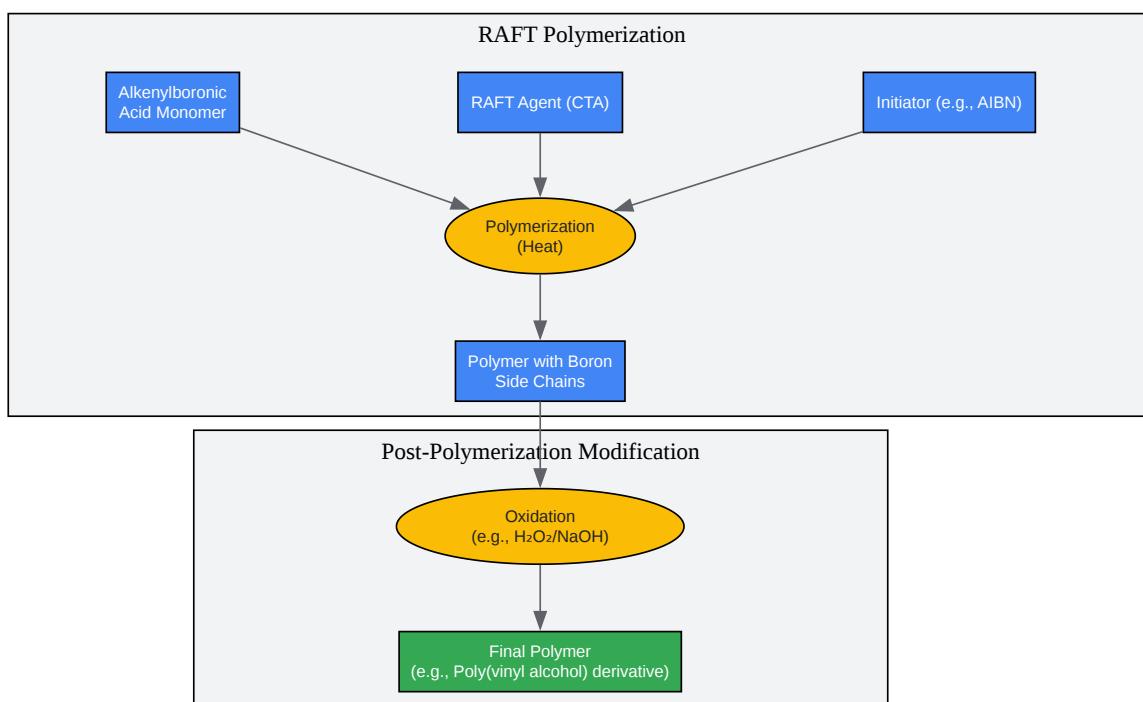
This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl bromide with an omega-alkenylboronic acid.[7]

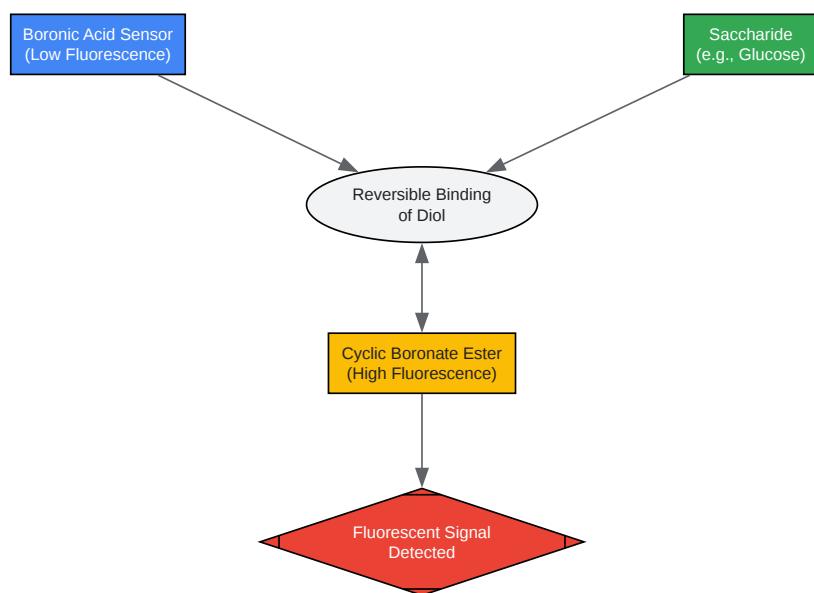
- Reagent Preparation: In a round-bottom flask or pressure vessel equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv.), the omega-alkenylboronic acid (1.2 equiv.), and the base (e.g., Na_2CO_3 , 2.0 equiv.).
- Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of toluene and dioxane, sufficient to make a 0.1 M solution with respect to the aryl bromide). If using an aqueous base, add the required volume of the base solution (e.g., 2 M Na_2CO_3).
- Degassing: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen gas through the solution for 10-15 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
- Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., $\text{PdCl}_2(\text{dppf})$, 0.05 - 0.1 equiv.).
- Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.
- Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

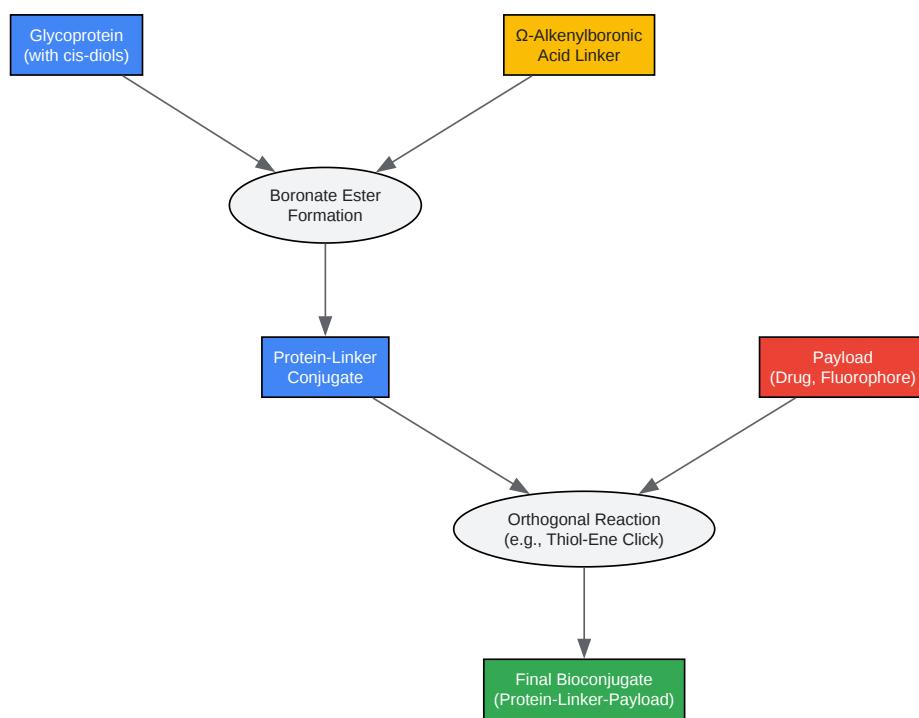
Advanced Polymer Synthesis via Radical Polymerization

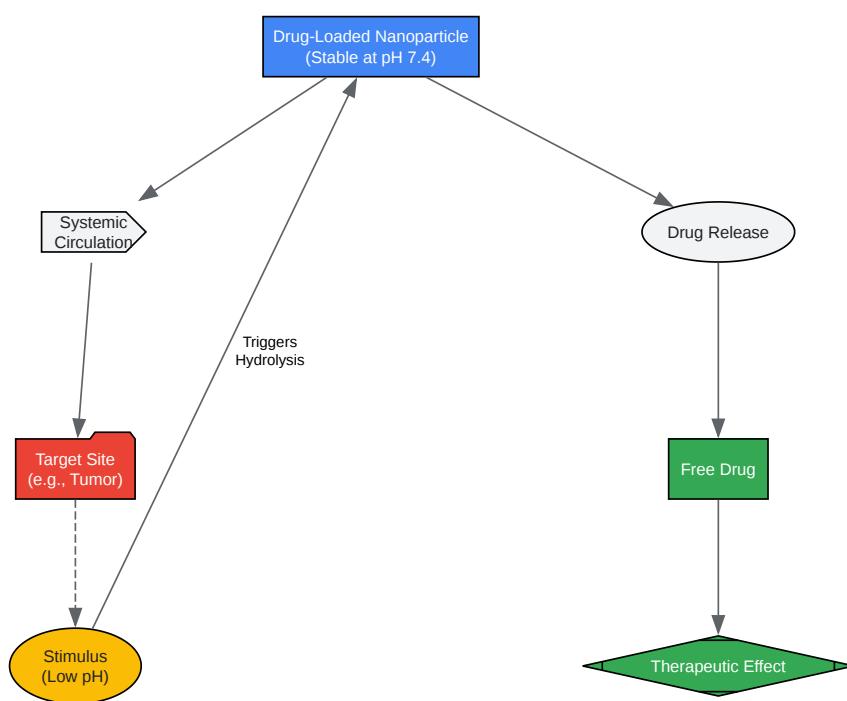
Alkenylboronic acid derivatives, particularly their pinacol esters, serve as effective monomers in radical polymerization processes.[10][11] The vacant p-orbital on the boron atom stabilizes the adjacent chain-growth radical, facilitating polymerization where monomers with similar structures might fail.[12][13] This approach allows for the creation of polymers with boron-containing side chains, which can be subsequently transformed through post-polymerization modifications. This "side-chain replacement" strategy enables the synthesis of novel polymers that are otherwise difficult to access.[12]

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a particularly useful technique, as it allows for the synthesis of polymers with controlled molecular weights and low polydispersity.[\[14\]](#)







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